1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. It is characterized by the presence of a benzylpiperazine moiety attached to a diphenylethanone structure, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride typically involves the reaction of 4-benzylpiperazine with 2,2-diphenylethanone under specific conditions. One common method includes the use of reductive amination, where 4-benzylpiperazine is reacted with 2,2-diphenylethanone in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly as a potential therapeutic for neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial and anticancer agent.
Chemical Biology: It serves as a tool compound in chemical biology research to study the mechanisms of action of piperazine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. For example, it may interact with dopamine and serotonin receptors, affecting neurotransmission and potentially exhibiting psychotropic effects .
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant and euphoric properties, often used recreationally.
4-(4-Benzylpiperazin-1-yl)cyclohexan-1-one hydrochloride: Another piperazine derivative with similar structural features.
Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is unique due to its specific diphenylethanone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O.ClH/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZZDUYEHDAOEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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